3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid 3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18267046
InChI: InChI=1S/C8H12ClN3O2/c1-5-6(9)3-12(11-5)4-7(10-2)8(13)14/h3,7,10H,4H2,1-2H3,(H,13,14)
SMILES:
Molecular Formula: C8H12ClN3O2
Molecular Weight: 217.65 g/mol

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid

CAS No.:

Cat. No.: VC18267046

Molecular Formula: C8H12ClN3O2

Molecular Weight: 217.65 g/mol

* For research use only. Not for human or veterinary use.

3-(4-Chloro-3-methyl-1h-pyrazol-1-yl)-2-(methylamino)propanoic acid -

Specification

Molecular Formula C8H12ClN3O2
Molecular Weight 217.65 g/mol
IUPAC Name 3-(4-chloro-3-methylpyrazol-1-yl)-2-(methylamino)propanoic acid
Standard InChI InChI=1S/C8H12ClN3O2/c1-5-6(9)3-12(11-5)4-7(10-2)8(13)14/h3,7,10H,4H2,1-2H3,(H,13,14)
Standard InChI Key KBHZLGQQOWQTTF-UHFFFAOYSA-N
Canonical SMILES CC1=NN(C=C1Cl)CC(C(=O)O)NC

Introduction

Chemical Identity and Structural Features

The compound’s IUPAC name, 3-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-(methylamino)propanoic acid, reflects its three key components:

  • Pyrazole core: A five-membered aromatic ring with nitrogen atoms at positions 1 and 2, substituted with chlorine at position 4 and a methyl group at position 3 .

  • Methylamino group: Attached to the second carbon of the propanoic acid chain, contributing to its potential hydrogen-bonding capabilities .

  • Propanoic acid moiety: Provides carboxylic acid functionality, enhancing solubility and enabling salt formation .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC8H12ClN3O2\text{C}_8\text{H}_{12}\text{ClN}_3\text{O}_2
Molecular Weight217.65 g/mol
CAS No.Not publicly disclosed
SMILESCC1=NNC=C1ClC(CNC)C(=O)O
SolubilityLikely polar due to COOH group

Synthesis and Purification

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole ring. A common precursor, 4-chloro-3-methyl-1H-pyrazole (CAS 15878-08-7), is reacted with brominated anilines under Ullmann coupling conditions using copper(I) iodide and N,NN,N-dimethylethylenediamine in toluene . The propanoic acid side chain is introduced via nucleophilic substitution or condensation reactions, followed by purification through recrystallization or chromatography .

Key Reaction Conditions:

  • Temperature: 110°C under inert atmosphere .

  • Catalysts: Copper(I) iodide (0.429 mmol per 8.58 mmol substrate) .

  • Solvents: Ethanol, methanol, or toluene .

Physicochemical and Spectroscopic Data

While experimental data for this specific compound is limited, analogues provide insights:

  • Related Pyrazole Derivatives:

    • 3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid (CAS 180741-32-6) has a molecular weight of 188.61 g/mol and a melting point >200°C .

    • 3-(4-Chloro-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid (CAS 890597-37-2) exhibits a molecular weight of 216.66 g/mol and a density of 1.32 g/cm³ .

Table 2: Comparative Analysis of Pyrazole Derivatives

CompoundMolecular Weight (g/mol)Key Functional Groups
Target Compound217.65COOH, NHCH₃, Cl, CH₃
3-(4-Chloro-3-methyl-1H-pyrazol-1-yl)propanoic acid188.61COOH, Cl, CH₃
2-Amino-3-(4-chloro-1-methyl-1H-pyrazol-3-yl)propanoic acid203.62COOH, NH₂, Cl, CH₃

Challenges and Future Directions

Current limitations include:

  • Synthetic Complexity: Multi-step synthesis reduces yield and scalability .

  • Uncharacterized Bioactivity: Limited data on pharmacokinetics or toxicity .

Proposed Research Avenues:

  • Structure-Activity Relationships (SAR): Modifying the methylamino or propanoic acid groups to enhance efficacy .

  • In Silico Modeling: Predicting binding affinities for targets like GABA receptors or ion channels .

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